molecular formula C13H16N2O2S B2718994 N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide CAS No. 1436046-72-8

N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide

Cat. No. B2718994
CAS RN: 1436046-72-8
M. Wt: 264.34
InChI Key: JEFFGTUDHLYGAF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide is unique and allows for various applications in scientific research. The cyclopropyl group in the molecule behaves somewhat like a double bond, allowing it to conjugate and pass mesomeric effect similar to a double bond .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Sulfonamides, including structures similar to N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide, are pivotal in organic synthesis, serving as intermediates for the construction of complex molecules. For instance, N-Benzylidenebenzenesulfonamide has been utilized as a benzaldehyde equivalent in the Knoevenagel Reaction, showcasing the utility of sulfonamide derivatives in synthesizing cyanide-containing active methylene compounds (Zajac et al., 2006). Similarly, the synthesis of 2-chloro-2-imidoylaziridines through aza-Darzens-type reactions of 3,3-dichloro-1-azaallylic anions and N-(arylsulfonyl)imines demonstrates the role of sulfonamides in generating novel azaheterocyclic rings, indicating their significance in developing new synthetic methodologies (Giubellina et al., 2006).

Pharmacological Research

Sulfonamide derivatives have been extensively studied for their pharmacological properties. SB-399885 , for example, is a selective 5-HT6 receptor antagonist with cognitive-enhancing properties, highlighting the therapeutic potential of sulfonamide compounds in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006). Moreover, sulfonamides incorporating aroylhydrazone-, triazolothiadiazinyl-, or thiadiazolyl moieties have shown potent inhibition against human carbonic anhydrase isozymes, suggesting their application in designing inhibitors for cancer therapy (Alafeefy et al., 2015).

properties

IUPAC Name

N-cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-3-9-14-12-5-4-6-13(10(12)2)18(16,17)15-11-7-8-11/h1,4-6,11,14-15H,7-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFFGTUDHLYGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)NC2CC2)NCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide

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